Dactolisib

Description

This compound has been used in trials studying the treatment of Cancer, Solid Tumor, Renal Cancer, Breast Cancer, and Cowden Syndrome, among others.

This compound is an orally bioavailable imidazoquinoline targeting the phosphatidylinositol 3 kinase (PI3K) and the mammalian target of rapamycin (mTOR), with potential antineoplastic activity. This compound inhibits PI3K kinase and mTOR kinase in the PI3K/AKT/mTOR kinase signaling pathway, which may result in tumor cell apoptosis and growth inhibition in PI3K/mTOR-overexpressing tumor cells. Activation of the PI3K/mTOR pathway promotes cell growth, survival, and resistance to chemotherapy and radiotherapy; mTOR, a serine/threonine kinase downstream of PI3K, may also be activated independent of PI3K.

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 10 investigational indications.

antineoplastic agent that inhibits both phosphatidylinositol 3-kinase and mTOR

See also: this compound Tosylate (active moiety of).

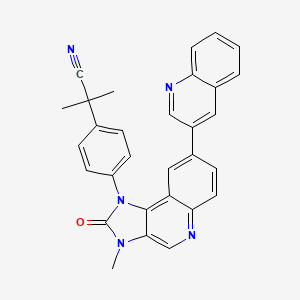

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2-[4-(3-methyl-2-oxo-8-quinolin-3-ylimidazo[4,5-c]quinolin-1-yl)phenyl]propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H23N5O/c1-30(2,18-31)22-9-11-23(12-10-22)35-28-24-15-19(21-14-20-6-4-5-7-25(20)32-16-21)8-13-26(24)33-17-27(28)34(3)29(35)36/h4-17H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOGKUKXHTYWRGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3N(C2=O)C)C5=CC6=CC=CC=C6N=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H23N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10238599 | |

| Record name | Dactolisib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10238599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915019-65-7 | |

| Record name | BEZ 235 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915019-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dactolisib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915019657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dactolisib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11651 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NVP-BEZ235 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=751249 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dactolisib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10238599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DACTOLISIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RUJ6Z9Y0DT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dactolisib's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dactolisib (formerly BEZ235) is a potent, orally bioavailable, dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1][2][3] By targeting two key nodes in a critical signaling pathway frequently dysregulated in cancer, this compound has demonstrated significant anti-neoplastic activity in a range of preclinical models.[4][5][6] This technical guide provides an in-depth exploration of this compound's mechanism of action, detailing its molecular targets, downstream cellular effects, and the experimental methodologies used to elucidate these functions.

Introduction: The PI3K/AKT/mTOR Pathway in Cancer

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a crucial intracellular cascade that governs a wide array of fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[7][8] Aberrant activation of this pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.[7][8] this compound was developed to simultaneously inhibit two key kinases in this pathway: PI3K and mTOR.[1][2]

Molecular Mechanism of this compound

This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding cleft of both PI3K and mTOR kinases.[9] This dual inhibition is a key feature of its mechanism, as it blocks the pathway at two critical points, potentially leading to a more profound and sustained inhibition of downstream signaling compared to single-target agents.

Inhibition of PI3K

This compound exhibits potent inhibitory activity against Class I PI3K isoforms, which are the primary mediators of the oncogenic effects of this pathway.

Inhibition of mTOR

This compound also potently inhibits mTOR, a serine/threonine kinase that exists in two distinct complexes, mTORC1 and mTORC2.[7][10] this compound inhibits both mTORC1 and mTORC2.[10] Inhibition of mTORC1 leads to the dephosphorylation of its downstream effectors, p70 S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which are critical for protein synthesis and cell growth.

Quantitative Data: In Vitro Potency of this compound

The following table summarizes the in vitro inhibitory activity of this compound against various PI3K isoforms and mTOR.

| Target | IC50 (in cell-free assays) |

| p110α | 4 nM[9][10] |

| p110β | 75 nM[9][10] |

| p110γ | 5 nM[9][10] |

| p110δ | 7 nM[9][10] |

| mTOR | 6 nM (p70S6K)[9] / 20.7 nM[9][10] |

Cellular Effects of this compound

The dual inhibition of PI3K and mTOR by this compound translates into several key anti-cancer effects at the cellular level.

Inhibition of Cell Proliferation and Viability

This compound has been shown to inhibit the proliferation and reduce the viability of a wide range of cancer cell lines. This effect is often dose-dependent. For instance, in PTEN-null cell lines PC3M and U87MG, this compound demonstrated a dose-dependent reduction in cell proliferation with an average GI50 of 10-12 nM.[9]

Induction of Cell Cycle Arrest

This compound can induce cell cycle arrest, primarily at the G0/G1 or G2/M phase, depending on the cancer cell type.[4][11][12][13] For example, in doxorubicin-resistant K562 leukemia cells, this compound induced G0/G1 arrest, which was associated with reduced expression of CDK4, CDK6, and cyclin D1.[11] In nephroblastoma G401 cells, this compound induced G2/M arrest.[12]

Induction of Apoptosis

This compound promotes apoptosis, or programmed cell death, in cancer cells.[1][2][11] This is often evidenced by an increase in the population of Annexin V-positive cells and changes in the expression of apoptosis-related proteins, such as the downregulation of Bcl-2 and the upregulation of Bax.[11]

Induction of Autophagy

Interestingly, this compound has also been reported to induce autophagy.[7][9] While autophagy can sometimes promote cell survival, in the context of this compound treatment, it can also contribute to its anti-tumor effects.[12]

Signaling Pathways and Experimental Workflows

This compound's Core Signaling Pathway

Caption: this compound inhibits both PI3K and mTOR, blocking downstream signaling and promoting anti-cancer effects.

Experimental Workflow: Western Blot for Pathway Analysis

Caption: A typical workflow for analyzing protein phosphorylation states in the PI3K/mTOR pathway.

Experimental Protocols

Cell Viability Assay (CCK-8/MTS)

Objective: To determine the effect of this compound on cancer cell viability.

Methodology:

-

Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for a specified duration (e.g., 24, 48, 72 hours).[4]

-

Reagent Addition: Add Cell Counting Kit-8 (CCK-8) or MTS reagent to each well and incubate according to the manufacturer's instructions.

-

Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Flow Cytometry for Cell Cycle Analysis

Objective: To analyze the distribution of cells in different phases of the cell cycle after this compound treatment.

Methodology:

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

-

Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.

-

Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[4]

Western Blotting for Protein Expression and Phosphorylation

Objective: To assess the levels of total and phosphorylated proteins in the PI3K/AKT/mTOR pathway.

Methodology:

-

Protein Extraction: Lyse this compound-treated and control cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Electrophoresis: Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., total AKT, phospho-AKT (Ser473), total mTOR, phospho-mTOR, etc.) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[10][14]

Conclusion

This compound is a potent dual PI3K/mTOR inhibitor with a well-defined mechanism of action that leads to significant anti-cancer effects in preclinical models. Its ability to simultaneously block two critical nodes in the PI3K/AKT/mTOR pathway results in the inhibition of cell proliferation, induction of cell cycle arrest, and promotion of apoptosis. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the multifaceted effects of this compound and other PI3K/mTOR inhibitors in various cancer contexts. Understanding the intricate details of its mechanism is crucial for the rational design of clinical trials and the development of effective combination therapies.

References

- 1. This compound | C30H23N5O | CID 11977753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. The dual PI3K/mTOR inhibitor this compound elicits anti-tumor activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oncotarget.com [oncotarget.com]

- 6. The dual PI3K/mTOR inhibitor this compound elicits anti-tumor activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 9. selleckchem.com [selleckchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. Dual PI3K/mTOR inhibitor NVP-BEZ235 induces cell cycle arrest via autophagy mediated protein degradation of RPL19 in nephroblastoma cell - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The dual PI3K/mTOR inhibitor NVP-BEZ235 inhibits proliferation and induces apoptosis of burkitt lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound (NVP-BEZ235) toxicity in murine brain tumour models - PubMed [pubmed.ncbi.nlm.nih.gov]

Dactolisib Target Validation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dactolisib (also known as BEZ235 or NVP-BEZ235) is a potent, orally bioavailable small molecule inhibitor that has been the subject of extensive preclinical and clinical investigation.[1][2] It functions as a dual ATP-competitive inhibitor of the phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways.[3][4] This guide provides a comprehensive technical overview of the target validation studies for this compound, focusing on its mechanism of action, experimental validation, and key signaling pathways.

Mechanism of Action

This compound targets class I PI3K isoforms (p110α, p110β, p110γ, and p110δ) and both mTOR complexes, mTORC1 and mTORC2.[3] By binding to the ATP-binding cleft of these enzymes, this compound effectively blocks the PI3K/AKT/mTOR signaling cascade, a critical pathway that regulates cell growth, proliferation, survival, and metabolism.[4][5] Dysregulation of this pathway is a common feature in many human cancers, making it a key target for therapeutic intervention.[5][6][7]

Quantitative Data: In Vitro Inhibition

The inhibitory activity of this compound has been quantified in various biochemical and cellular assays. The following tables summarize the half-maximal inhibitory concentration (IC50) values against its primary targets and in different cancer cell lines.

Biochemical Assay: PI3K and mTOR Inhibition

| Target | IC50 (nM) |

| p110α | 4 |

| p110β | 75 |

| p110γ | 5 |

| p110δ | 7 |

| mTOR | 20.7 |

Data compiled from multiple sources.[3][4]

Cell-Based Assay: Anti-proliferative Activity

| Cell Line | Cancer Type | IC50 (nM) |

| U87 | Glioblastoma | 15.8 |

| P3 | Glioblastoma | 12.7 |

| A-375 | Melanoma | 580 |

| A-431 | Epidermoid Carcinoma | 12500 |

Data compiled from multiple sources.[3][8]

Experimental Protocols for Target Validation

Kinase-Glo® Luminescent Kinase Assay

This assay is used to determine the in vitro inhibitory activity of this compound against purified PI3K and mTOR kinases. The principle of the assay is to measure the amount of ATP remaining in the reaction after the kinase has phosphorylated its substrate. A decrease in ATP levels corresponds to higher kinase activity.

Materials:

-

Purified recombinant PI3K isoforms or mTOR kinase

-

This compound (BEZ235)

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

-

Appropriate kinase buffer and substrate (e.g., phosphatidylinositol for PI3K)

-

ATP

-

White, opaque 96-well or 384-well plates

Protocol:

-

Prepare serial dilutions of this compound in DMSO.

-

In a multiwell plate, add the kinase, substrate, and kinase buffer.

-

Add the diluted this compound or DMSO (vehicle control) to the wells.

-

Initiate the kinase reaction by adding a specific concentration of ATP (e.g., 10 µM, 100 µM, or 500 µM depending on the Kinase-Glo® kit format and the Km of the kinase for ATP).[9]

-

Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).

-

Add an equal volume of Kinase-Glo® Reagent to each well to stop the kinase reaction and initiate the luminescent signal.

-

Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration.

Western Blot Analysis of PI3K/AKT/mTOR Pathway Inhibition

Western blotting is employed to assess the effect of this compound on the phosphorylation status of key downstream effectors in the PI3K/AKT/mTOR pathway within cancer cells.

Materials:

-

Cancer cell lines (e.g., U87, A549)

-

This compound (BEZ235)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (see table below)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Primary Antibodies for Western Blotting:

| Target | Phosphorylation Site | Supplier Example |

| p-AKT | Ser473 | Cell Signaling Technology |

| p-AKT | Thr308 | Cell Signaling Technology |

| Total AKT | - | Cell Signaling Technology |

| p-mTOR | Ser2448 | Cell Signaling Technology[10] |

| Total mTOR | - | Cell Signaling Technology[10] |

| p-S6 Ribosomal Protein | Ser235/236 | Cell Signaling Technology |

| Total S6 Ribosomal Protein | - | Cell Signaling Technology |

| β-actin (Loading Control) | - | Sigma-Aldrich |

Protocol:

-

Culture cancer cells to 70-80% confluency.

-

Treat cells with various concentrations of this compound or DMSO for a specified time (e.g., 2, 6, 24, or 48 hours).[4]

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

Cell Viability Assay (MTS or CCK-8)

These colorimetric assays are used to determine the effect of this compound on the proliferation and viability of cancer cell lines.

Materials:

-

Cancer cell lines

-

This compound (BEZ235)

-

Cell culture medium and supplements

-

96-well plates

-

MTS (e.g., CellTiter 96® AQueous One Solution) or CCK-8 reagent

-

Plate reader

Protocol:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with a range of this compound concentrations.

-

Incubate for a specific period (e.g., 48 or 72 hours).

-

Add the MTS or CCK-8 reagent to each well and incubate for 1-4 hours.

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 450 nm for CCK-8).

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the PI3K/AKT/mTOR signaling pathway and a typical experimental workflow for this compound target validation.

Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.

Caption: A typical workflow for this compound target validation.

Resistance Mechanisms and Clinical Outlook

Despite promising preclinical data, the clinical development of this compound has been challenging. Several phase I and II clinical trials have been conducted, but many were terminated due to significant toxicity and limited efficacy.[1][8][11] Common adverse events include fatigue, nausea, diarrhea, and mucositis.[11][12]

Mechanisms of resistance to PI3K inhibitors like this compound are complex and can involve:

-

Feedback activation of compensatory signaling pathways: Inhibition of the PI3K pathway can lead to the upregulation of other survival pathways, such as the MAPK/ERK pathway.[6]

-

Mutations in downstream effectors: Alterations in genes downstream of PI3K can bypass the inhibitory effect of this compound.

-

Drug efflux pumps: Overexpression of ATP-binding cassette (ABC) transporters can reduce the intracellular concentration of the drug.[13]

Conclusion

This compound is a well-characterized dual PI3K/mTOR inhibitor that has served as a valuable tool for understanding the therapeutic potential and challenges of targeting the PI3K/AKT/mTOR pathway. While its clinical utility has been hampered by toxicity and limited efficacy, the extensive target validation studies have provided a wealth of information for the development of next-generation PI3K pathway inhibitors with improved therapeutic windows. The experimental protocols and data presented in this guide offer a solid foundation for researchers in the field of cancer drug discovery and development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C30H23N5O | CID 11977753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development and safety of PI3K inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Kinase-Glo® Luminescent Kinase Assays [promega.kr]

- 10. ccrod.cancer.gov [ccrod.cancer.gov]

- 11. A Phase Ib Study of the Dual PI3K/mTOR Inhibitor this compound (BEZ235) Combined with Everolimus in Patients with Advanced Solid Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A dual PI3 kinase/mTOR inhibitor BEZ235 reverses doxorubicin resistance in ABCB1 overexpressing ovarian and pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Dactolisib-Induced Autophagy

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the role of Dactolisib (also known as NVP-BEZ235) in the induction of autophagy. This compound is a dual ATP-competitive inhibitor of phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR), two key regulators in a critical signaling pathway for cell growth, proliferation, and survival.[1][2][3][4] Its ability to potently induce autophagy, a fundamental cellular degradation and recycling process, is a significant aspect of its mechanism of action and therapeutic potential.

Core Mechanism of Autophagy Induction by this compound

Autophagy is a catabolic process tightly regulated by nutrient and energy sensors within the cell. The PI3K/Akt/mTOR signaling cascade is the primary negative regulator of this process.[1][3] Under normal growth conditions, active mTOR complex 1 (mTORC1) phosphorylates and inactivates key initiators of the autophagy machinery, such as the ULK1 complex, thereby suppressing autophagy.

This compound induces autophagy by directly inhibiting the kinase activity of both PI3K and mTOR.[3] This dual inhibition leads to a cascade of downstream events:

-

Inhibition of mTORC1: By binding to the ATP-binding cleft of mTOR, this compound prevents the phosphorylation of its downstream targets. This relieves the inhibitory brake on the ULK1 kinase complex.[5][6]

-

Activation of ULK1: The de-repression of ULK1 allows it to become active. Studies have shown that this compound treatment leads to the dephosphorylation and activation of ULK1.[5]

-

Activation of the Vps34 Complex: Activated ULK1 proceeds to phosphorylate key components of the autophagy initiation machinery, including Beclin-1.[5][7][8] Beclin-1 is a core component of the Vps34 lipid kinase complex. This phosphorylation event is crucial for activating Vps34, which generates phosphatidylinositol 3-phosphate (PI3P) on the phagophore membrane, a critical step for the recruitment of other autophagy-related (Atg) proteins and the formation of the autophagosome.[7][9]

This mechanism ensures a robust initiation of the autophagic process, leading to the sequestration of cytoplasmic contents into autophagosomes for subsequent lysosomal degradation.

Signaling Pathway Diagram

Caption: this compound inhibits PI3K and mTORC1, activating ULK1 and inducing autophagy.

Quantitative Data on this compound Activity

The induction of autophagy and its effects on cell viability by this compound are dose-dependent. The following table summarizes key quantitative findings from various studies.

| Cell Line | Assay Type | Parameter | Value | Reference |

| HCT15 (Colorectal) | Cell Viability (MTT) | IC50 (72h) | 31.5 nM | [2] |

| Human Myeloma (MM) | Cell Viability (MTT) | Effective Concentration | 12.5 - 100 nM | [3] |

| A549 (Lung Cancer) | Autophagy Marker | LC3-II Expression | Potently induced | [1] |

| SW480 (Colorectal) | Autophagy Marker | LC3-II/p62 Expression | Dose-dependent induction | [10] |

| Primary Macrophages | Autophagy Marker | LC3B-II / Beclin-1 | Dose-dependent increase | [5] |

| Primary Macrophages | Autophagy Marker | SQSTM1/p62 | Dose-dependent decrease | [5] |

Experimental Protocols for Assessing this compound-Induced Autophagy

Verifying and quantifying autophagy induction is crucial. Western blotting for key autophagy markers is a standard and reliable method.

Protocol: Western Blot Analysis of LC3 and p62/SQSTM1

This protocol outlines the steps to measure the conversion of LC3-I to LC3-II and the degradation of p62, two hallmark events of autophagy.

-

Cell Culture and Treatment:

-

Plate cells (e.g., A549, MCF-7, HCT15) at a suitable density and allow them to adhere overnight.

-

Treat cells with a dose range of this compound (e.g., 10 nM to 1 µM) for a specified time (e.g., 24-48 hours).

-

Include a vehicle-treated control (e.g., DMSO).

-

For autophagic flux analysis, include a condition where cells are co-treated with this compound and a lysosomal inhibitor like Bafilomycin A1 (100 nM) or Chloroquine (CQ, 10-20 µM) for the final 2-4 hours of the experiment.[1][3]

-

-

Protein Extraction:

-

Wash cells with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each sample using a standard method (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate proteins on a 12-15% SDS-polyacrylamide gel to resolve LC3-I (approx. 16-18 kDa) and LC3-II (approx. 14-16 kDa). A separate 8-10% gel can be used for p62 (approx. 62 kDa).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against LC3B and p62/SQSTM1 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

-

Quantify the band intensities. The induction of autophagy is indicated by an increase in the LC3-II/LC3-I ratio (or LC3-II/actin ratio) and a decrease in the p62/actin ratio. A significant accumulation of LC3-II in the presence of a lysosomal inhibitor compared to this compound alone confirms a functional autophagic flux.[5]

-

Experimental Workflow Diagram

Caption: Standard workflow for analyzing autophagy markers via Western blot.

The Dichotomous Role of this compound-Induced Autophagy in Cancer

The induction of autophagy by this compound has a complex, context-dependent role in cancer therapy.

-

Pro-Survival Mechanism: In many cancer types, including non-small cell lung cancer and breast cancer, this compound-induced autophagy acts as a cytoprotective mechanism.[1][11][12] It allows cancer cells to recycle components and survive the metabolic stress imposed by PI3K/mTOR inhibition, thereby counteracting the drug's therapeutic effect.[1] In these cases, combining this compound with an autophagy inhibitor (e.g., chloroquine, hydroxychloroquine) has been shown to synergistically enhance cancer cell death and apoptosis.[1][10][11][13]

-

Pro-Death Mechanism: Conversely, in certain cellular contexts, such as in HCT15 colorectal cancer cells, the autophagy induced by this compound appears to contribute to a form of autophagic cell death.[2] In this scenario, inhibiting autophagy actually rescued the cells from the anti-proliferative effects of the drug.[2]

This duality underscores the critical need for researchers and drug developers to characterize the specific role of autophagy in their model system before designing combination therapies.

Conclusion

This compound is a potent inducer of autophagy, acting through the dual inhibition of the PI3K/mTOR signaling pathway. This action removes the primary cellular brake on the autophagy-initiating ULK1 complex, leading to robust autophagosome formation. The functional consequence of this induced autophagy—be it a pro-survival escape mechanism or a pro-death signal—is highly dependent on the cancer type and its genetic background. A thorough understanding of this mechanism and its contextual role is essential for leveraging this compound in the development of effective therapeutic strategies.

References

- 1. Augmentation of NVP-BEZ235's anticancer activity against human lung cancer cells by blockage of autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Blockage of Autophagy Rescues the Dual PI3K/mTOR Inhibitor BEZ235-induced Growth Inhibition of Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NVP-BEZ235-induced autophagy as a potential therapeutic approach for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Induction of autophagy by PI3K/MTOR and PI3K/MTOR/BRD4 inhibitors suppresses HIV-1 replication - PMC [pmc.ncbi.nlm.nih.gov]

- 6. escholarship.org [escholarship.org]

- 7. ULK1 induces autophagy by phosphorylating Beclin-1 and activating Vps34 lipid kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. experts.umn.edu [experts.umn.edu]

- 9. daneshyari.com [daneshyari.com]

- 10. Autophagy inhibition enhances colorectal cancer apoptosis induced by dual phosphatidylinositol 3-kinase/mammalian target of rapamycin inhibitor NVP-BEZ235 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of Autophagy Increases Proliferation Inhibition and Apoptosis Induced by the PI3K/mTOR Inhibitor NVP-BEZ235 in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synergistic effect of this compound/Lys05 combination on autophagy in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. frontierspartnerships.org [frontierspartnerships.org]

Dactolisib (BEZ235): A Technical Guide to a Dual PI3K/mTOR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dactolisib, also known as BEZ235, is a potent, orally bioavailable synthetic organic compound belonging to the imidazoquinoline derivative class. It functions as a dual ATP-competitive inhibitor of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), key components of a signaling pathway frequently dysregulated in cancer.[1][2][3] This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for its investigation.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule with the systematic IUPAC name 2-methyl-2-{4-[3-methyl-2-oxo-8-(quinolin-3-yl)-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl]phenyl}propanenitrile.[4]

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 2-methyl-2-{4-[3-methyl-2-oxo-8-(quinolin-3-yl)-2,3-dihydro-1H-imidazo[4,5-c]quinolin-1-yl]phenyl}propanenitrile[4] |

| Synonyms | BEZ235, NVP-BEZ235[5] |

| CAS Number | 915019-65-7[1] |

| Chemical Formula | C₃₀H₂₃N₅O[1] |

| SMILES | CC(C)(C#N)C1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3N(C2=O)C)C5=CC6=CC=CC=C6N=C5[6] |

| InChI Key | JOGKUKXHTYWRGZ-UHFFFAOYSA-N[7] |

Physicochemical Properties

| Property | Value |

| Molecular Weight | 469.54 g/mol [2][7] |

| Appearance | White to light yellow solid[8] |

| Solubility | DMSO: ≥ 7.8 mg/mL[9], Chloroform: 1 mg/mL[10] |

| Melting Point | Not available in cited literature |

| pKa | Not available in cited literature |

Mechanism of Action

This compound is a dual inhibitor of PI3K and mTOR, binding to the ATP-binding cleft of these enzymes.[4][11] It exhibits potent inhibitory activity against all class I PI3K isoforms and both mTOR complexes, mTORC1 and mTORC2.[12] This dual inhibition leads to a comprehensive blockade of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation, growth, survival, and angiogenesis.[2][3] Dysregulation of this pathway is a common feature in many human cancers.[13]

Inhibitory Activity

| Target | IC₅₀ (nM) |

| p110α (PI3Kα) | 4[4][12] |

| p110β (PI3Kβ) | 75[4][12] |

| p110γ (PI3Kγ) | 5[4][12] |

| p110δ (PI3Kδ) | 7[4][12] |

| mTOR | 20.7[4][12] |

Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade. This compound's dual-action effectively shuts down this pathway at two key nodes.

Pharmacokinetics and Pharmacodynamics

Pharmacokinetic studies in humans have shown that this compound has low oral bioavailability and exhibits high inter-individual variability.[1][7] Systemic exposure, as measured by Cmax and AUC, increases in a dose-proportional manner.[6][7]

Human Pharmacokinetic Parameters (Phase Ib Study)

| Parameter | Observation |

| Bioavailability | Low oral bioavailability[1][7] |

| Dose Proportionality | Cmax and AUC₀₋₂₄ increase dose-proportionally[7] |

| Variability | High inter-individual variability[7] |

| Adverse Events | Common toxicities include fatigue, diarrhea, nausea, and mucositis[7] |

Experimental Protocols

In Vitro PI3K Kinase Inhibition Assay

This protocol outlines a method to determine the in vitro inhibitory activity of this compound against PI3K isoforms.

Methodology:

-

Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO.

-

Reaction Setup: In a microplate, add the this compound dilutions. Subsequently, add a reaction buffer containing the PI substrate (e.g., l-α-phosphatidylinositol) and the specific recombinant PI3K isoform (e.g., p110α, p110β, p110δ, or p110γ).[4]

-

Reaction Initiation: Start the kinase reaction by adding ATP to the wells.[4]

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60-120 minutes).[4]

-

Detection: Terminate the reaction and measure the amount of ATP remaining using a luminescence-based assay such as Kinase-Glo. The luminescence signal is inversely proportional to the kinase activity.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Cell Viability Assay (CCK-8/MTS)

This protocol describes a colorimetric assay to assess the effect of this compound on cancer cell viability.

Methodology:

-

Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.[8]

-

Compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) and incubate for a desired period (e.g., 48-72 hours).[8]

-

Reagent Addition: Add a tetrazolium-based reagent (e.g., CCK-8 or MTS) to each well and incubate for 2-4 hours.[8] During this time, viable cells with active metabolism will convert the reagent into a colored formazan product.

-

Absorbance Measurement: Measure the optical density (absorbance) at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.[8]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

Western Blotting for Pathway Analysis

This protocol is for analyzing the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway following this compound treatment.

Methodology:

-

Cell Lysis: Treat cells with this compound for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., Bradford or BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., phospho-AKT (Ser473), total AKT, phospho-p70S6K, total p70S6K).[12]

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.[14]

-

Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Clinical Trial Overview

This compound was one of the first PI3K inhibitors to enter clinical trials.[1] It has been investigated in various solid tumors and hematological malignancies. However, its clinical development has been hampered by a narrow therapeutic window, with common toxicities including fatigue, diarrhea, nausea, and mucositis.[7] Several clinical trials were terminated due to insufficient tolerability or lack of efficacy.[1]

Conclusion

This compound (BEZ235) is a well-characterized dual PI3K/mTOR inhibitor that has been instrumental in advancing our understanding of the PI3K/AKT/mTOR signaling pathway in cancer. While its clinical application has been challenging, it remains a valuable tool for preclinical research and as a reference compound in the development of next-generation PI3K/mTOR inhibitors with improved therapeutic indices. This guide provides essential technical information to support the continued investigation of this compound in oncology and cell signaling research.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C30H23N5O | CID 11977753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Facebook [cancer.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. researchgate.net [researchgate.net]

- 7. A Phase Ib Study of the Dual PI3K/mTOR Inhibitor this compound (BEZ235) Combined with Everolimus in Patients with Advanced Solid Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The dual PI3K/mTOR inhibitor this compound elicits anti-tumor activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. glpbio.com [glpbio.com]

- 10. caymanchem.com [caymanchem.com]

- 11. newdrugapprovals.org [newdrugapprovals.org]

- 12. medchemexpress.com [medchemexpress.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

NVP-BEZ235: A Technical Guide to its Discovery, Synthesis, and Preclinical Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

NVP-BEZ235, also known as Dactolisib, is a potent, orally bioavailable dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR).[1] As a synthetic imidazo[4,5-c]quinoline derivative, it competitively binds to the ATP-binding cleft of these key enzymes in the PI3K/Akt/mTOR signaling pathway, a cascade frequently dysregulated in human cancers.[1][2] This hyperactivation can stem from various genetic alterations, including mutations in the p110α catalytic subunit of PI3K or inactivation of the tumor suppressor PTEN.[3] NVP-BEZ235 has demonstrated significant antitumor activity in a wide range of preclinical cancer models, both in vitro and in vivo, by inducing cell cycle arrest, promoting apoptosis, and inhibiting proliferation.[2][4][5] This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of NVP-BEZ235, including detailed experimental protocols and a summary of its quantitative biological data.

Discovery and Rationale

The PI3K/Akt/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its frequent deregulation in various cancers has made it a prime target for therapeutic intervention.[3] While early inhibitors targeting mTOR, such as rapamycin and its analogs (rapalogs), showed some clinical efficacy, their mechanism of action through allosteric inhibition of mTOR complex 1 (mTORC1) can lead to a feedback activation of Akt, potentially limiting their antitumor effects.[6][7]

This led to the development of second-generation mTOR inhibitors that target the kinase domain of mTOR, as well as dual inhibitors that simultaneously target both PI3K and mTOR. NVP-BEZ235 emerged from a medicinal chemistry program aimed at identifying potent and selective inhibitors of this pathway.[8] Its dual inhibitory action is designed to provide a more comprehensive blockade of the PI3K/Akt/mTOR signaling cascade, overcoming the feedback activation of Akt observed with mTORC1-specific inhibitors.[3][7]

Synthesis of NVP-BEZ235

The synthesis of NVP-BEZ235 involves a multi-step process. A key precursor is 4-(4-aminophenyl)-3-morpholinone. The overall synthesis of the final compound, 2-methyl-2-[4-(3-methyl-2-oxo-8-quinolin-3-yl-2,3-dihydro-imidazo[4,5-c]quinolin-1-yl)-phenyl]-propionitrile, is detailed in patent literature.

Synthesis of a Key Precursor: 4-(4-Aminophenyl)-3-morpholinone

A common route for the synthesis of this intermediate is described in patent WO-A 01/47919 and involves the following steps[9]:

-

Reaction of 2-anilinoethanol with chloroacetyl chloride: This step forms 4-phenyl-3-morpholinone.[9]

-

Nitration of 4-phenyl-3-morpholinone: The product from the previous step is nitrated to yield 4-(4-nitrophenyl)-3-morpholinone.[9]

-

Reduction of the nitro group: The nitro group of 4-(4-nitrophenyl)-3-morpholinone is reduced to an amino group to give the final precursor, 4-(4-aminophenyl)-3-morpholinone.[9]

Mechanism of Action

NVP-BEZ235 functions as an ATP-competitive inhibitor of both PI3K and mTOR kinases.[1] By binding to the ATP-binding cleft of these enzymes, it blocks their catalytic activity, thereby inhibiting the phosphorylation of their downstream substrates.[2] This dual inhibition leads to a comprehensive shutdown of the PI3K/Akt/mTOR signaling pathway.

dot

References

- 1. researchgate.net [researchgate.net]

- 2. Activity of a novel, dual PI3-kinase/mTor inhibitor NVP-BEZ235 against primary human pancreatic cancers grown as orthotopic xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ascopubs.org [ascopubs.org]

- 4. US20100168153A1 - Salts and crystall forms of 2-methyl-2-[4-(3-methyl-2-oxo-8-quinolin-3-yl-2,3-dihydro-imidazo[4,5-c]quinolin-1-yl)-phenyl]-propionitrile - Google Patents [patents.google.com]

- 5. Identification and characterization of NVP-BEZ235, a new orally available dual phosphatidylinositol 3-kinase/mammalian target of rapamycin inhibitor with potent in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. apexbt.com [apexbt.com]

- 9. Inhibition of DNA Double-Strand Break Repair by the Dual PI3K/mTOR Inhibitor NVP-BEZ235 as a Strategy for Radiosensitization of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

Dactolisib (BEZ235): A Technical Guide to its Effects on PI3K Isoforms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dactolisib, also known as BEZ235, is a potent, orally bioavailable imidazoquinoline derivative that functions as a dual pan-Class I phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitor.[1][2] By targeting two critical nodes in a key signaling pathway, this compound has been a significant tool in preclinical research for understanding the roles of PI3K and mTOR in cancer and other diseases. This technical guide provides an in-depth overview of this compound's effects on PI3K isoforms, its mechanism of action, detailed experimental protocols for its evaluation, and a summary of its activity.

Mechanism of Action

This compound is an ATP-competitive inhibitor, binding to the ATP-binding cleft of both PI3K and mTOR kinases.[3][4] This dual inhibition is critical because it blocks the signaling pathway at two key points. Inhibition of PI3K prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), a crucial step for the activation of downstream effectors like AKT. Simultaneously, this compound inhibits both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[5][6] The inhibition of mTORC1 blocks the phosphorylation of its substrates, p70S6 kinase (p70S6K) and 4E-binding protein 1 (4E-BP1), which are essential for protein synthesis and cell growth. The inhibition of mTORC2 is also significant as it prevents the feedback activation of AKT (at serine 473), a common resistance mechanism observed with mTORC1-specific inhibitors like rapamycin.[7] This comprehensive blockade of the PI3K/AKT/mTOR pathway leads to the induction of cell cycle arrest, apoptosis, and autophagy in susceptible cells.[1][8]

Quantitative Data: Potency Against PI3K Isoforms and mTOR

This compound exhibits potent inhibitory activity against all four Class I PI3K isoforms (α, β, γ, δ) and mTOR. However, it displays some isoform selectivity, with notably lower potency against the p110β isoform. The half-maximal inhibitory concentrations (IC50) from in vitro cell-free kinase assays are summarized below.

| Target | IC50 (nM) |

| PI3K p110α (alpha) | 4 |

| PI3K p110β (beta) | 75 |

| PI3K p110γ (gamma) | 5 |

| PI3K p110δ (delta) | 7 |

| mTOR | 6 - 20.7 |

Data compiled from multiple sources.[4][5][6][9][10]

Signaling Pathway Visualization

The following diagram illustrates the PI3K/AKT/mTOR signaling pathway and highlights the points of inhibition by this compound.

Caption: PI3K/AKT/mTOR signaling pathway with this compound inhibition points.

Experimental Protocols

Evaluating the effect of this compound on PI3K isoforms involves a series of in vitro and cell-based assays. Below are detailed methodologies for key experiments.

In Vitro PI3K/mTOR Kinase Assay (HTRF)

This protocol determines the direct inhibitory effect of this compound on purified PI3K isoforms and mTOR kinase activity.

Principle: A Homogeneous Time-Resolved Fluorescence (HTRF) assay measures the enzymatic production of phosphatidylinositol 3,4,5-trisphosphate (PIP3). The assay uses a GST-tagged PH domain that binds to PIP3, bringing a Europium cryptate-labeled anti-GST antibody and an APC-labeled biotinylated-PIP3 tracer into proximity, generating a FRET signal. PIP3 produced by the kinase reaction displaces the tracer, causing a loss of signal.

Materials:

-

Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ) and mTOR kinase.

-

Substrate: Phosphatidylinositol 4,5-bisphosphate (PIP2).

-

ATP, MgCl2, DTT, Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM EGTA).

-

This compound (BEZ235) stock solution in DMSO.

-

HTRF Detection Reagents: Europium-labeled anti-GST antibody, GST-tagged PH domain, Biotin-PIP3, Streptavidin-APC.

-

384-well low-volume plates.

-

HTRF-compatible plate reader.

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in reaction buffer to the desired final concentrations (typically from 1 µM to 0.01 nM).

-

Kinase Reaction:

-

Add 2 µL of the diluted this compound solution or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 4 µL of a solution containing the PI3K enzyme and the PIP2 substrate in reaction buffer.

-

Initiate the reaction by adding 4 µL of ATP solution in reaction buffer. The final concentrations might be 1-5 nM enzyme, 10 µM PIP2, and 10 µM ATP.

-

Incubate the plate at room temperature for 30-60 minutes.

-

-

Detection:

-

Stop the reaction by adding 5 µL of stop solution containing EDTA.

-

Add 5 µL of the HTRF detection reagent mix.

-

Incubate for 60 minutes at room temperature, protected from light.

-

-

Data Acquisition: Read the plate on an HTRF-compatible reader (excitation at 320 nm, emission at 620 nm and 665 nm).

-

Analysis: Calculate the HTRF ratio (665nm/620nm * 10,000). Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Western Blotting for Pathway Modulation

This protocol assesses how this compound affects the phosphorylation status of key downstream proteins in the PI3K/AKT/mTOR pathway within cells.

Principle: Western blotting uses antibodies to detect specific proteins that have been separated by size via gel electrophoresis. Phospho-specific antibodies allow for the quantification of the activated state of signaling proteins.

Materials:

-

Cell line of interest (e.g., MCF-7, U87-MG).

-

Cell culture medium, FBS, and supplements.

-

This compound (BEZ235).

-

Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels, running buffer, and transfer buffer.

-

PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-p-AKT (Ser473), anti-total AKT, anti-p-p70S6K (Thr389), anti-total p70S6K, anti-β-actin (loading control).

-

HRP-conjugated secondary antibodies.

-

Enhanced Chemiluminescence (ECL) substrate.

-

Imaging system.

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or DMSO for a specified time (e.g., 2, 6, or 24 hours).

-

Protein Extraction: Wash cells with ice-cold PBS and lyse them with 100-200 µL of ice-cold lysis buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Normalize protein amounts (load 20-30 µg per lane) and separate by SDS-PAGE. Transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-p-AKT, diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify band intensity using software like ImageJ. Normalize the phospho-protein signal to the total protein signal and/or the loading control.

Cell Viability Assay (MTS Assay)

This protocol measures the effect of this compound on cell proliferation and viability.[8]

Principle: The MTS assay is a colorimetric method for determining the number of viable cells. The tetrazolium salt MTS is reduced by metabolically active cells into a soluble formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

-

Cell line of interest.

-

96-well cell culture plates.

-

This compound (BEZ235).

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent).

-

Spectrophotometer (plate reader).

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of medium. Allow them to adhere overnight.

-

Compound Treatment: Add 100 µL of medium containing this compound at 2x the final desired concentrations. Perform a serial dilution to cover a wide concentration range (e.g., 1 nM to 10 µM). Include DMSO-only wells as a vehicle control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a CO2 incubator.

-

MTS Addition: Add 20 µL of MTS reagent to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

-

Analysis: Subtract the background absorbance (media-only wells). Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of this compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Experimental Workflow Visualization

The following diagram outlines a typical preclinical workflow for evaluating a PI3K inhibitor like this compound.

Caption: Preclinical evaluation workflow for a PI3K inhibitor.

Summary and Conclusion

This compound (BEZ235) is a powerful research tool characterized as a dual pan-Class I PI3K and mTOR inhibitor. It demonstrates nanomolar potency against PI3K isoforms α, γ, and δ, with weaker activity against the β isoform. Its ability to simultaneously block both PI3K and mTOR (mTORC1/2) prevents the feedback activation loops that can limit the efficacy of more selective inhibitors. The experimental protocols outlined in this guide provide a robust framework for researchers to characterize the biochemical and cellular effects of this compound and other PI3K pathway inhibitors. While this compound's clinical development has been hampered by toxicity and a narrow therapeutic window, it remains an invaluable compound for preclinical studies aimed at dissecting the complexities of the PI3K/AKT/mTOR signaling network.[3]

References

- 1. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]

- 2. The dual PI3K/mTOR inhibitor this compound elicits anti-tumor activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound (NVP-BEZ235) toxicity in murine brain tumour models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. PI3K (p120γ) Protocol [promega.co.uk]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pubcompare.ai [pubcompare.ai]

- 8. The dual PI3K/mTOR inhibitor this compound elicits anti-tumor activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubcompare.ai [pubcompare.ai]

- 10. merckmillipore.com [merckmillipore.com]

Dactolisib (NVP-BEZ235) in Glioblastoma: A Preclinical Technical Review

Introduction

Glioblastoma (GBM) stands as the most aggressive and common primary brain tumor in adults, with a median survival of merely 12-15 months despite a multimodal treatment approach that includes surgery, radiation, and chemotherapy.[1] A significant challenge in treating GBM is its molecular heterogeneity and the frequent activation of oncogenic signaling pathways that drive tumor progression and therapeutic resistance.[2] The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is one of the most commonly dysregulated signaling cascades in GBM, with genetic alterations present in up to 88% of tumors.[2] This has positioned the PI3K/mTOR pathway as a critical therapeutic target.

Dactolisib, also known as NVP-BEZ235, is a potent, orally bioavailable imidazoquinoline derivative that acts as a dual inhibitor of PI3K and mTOR kinases.[3][4] By targeting both key components of this crucial pathway, this compound has been investigated in numerous preclinical studies for its potential to inhibit tumor growth, induce apoptosis, and sensitize glioblastoma cells to standard therapies. This technical guide provides an in-depth overview of the preclinical evaluation of this compound in glioblastoma, focusing on its mechanism of action, in vitro and in vivo efficacy, combination strategies, and the experimental protocols employed in these studies.

Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Axis

This compound competitively binds to the ATP-binding cleft of both PI3K and mTOR, inhibiting their kinase activity.[1] This dual inhibition blocks the downstream signaling cascade that is crucial for cell growth, proliferation, survival, and metabolism. In glioblastoma, this pathway is often constitutively active due to mutations such as loss of the tumor suppressor PTEN or activating mutations in the PIK3CA gene.[2] this compound's action leads to decreased phosphorylation of key downstream effectors, including Akt, S6 ribosomal protein, and 4E-binding protein 1 (4EBP1), ultimately resulting in cell cycle arrest and apoptosis.[5]

Beyond its primary targets, this compound has also been shown to inhibit members of the PI3K-like kinase (PIKK) family, including DNA-dependent protein kinase (DNA-PKcs) and ataxia-telangiectasia mutated (ATM).[6][7] These kinases are central to the DNA damage response (DDR). By inhibiting DNA-PKcs and ATM, this compound can impair the repair of DNA double-strand breaks induced by ionizing radiation, providing a strong rationale for its use as a radiosensitizer.[6]

In Vitro Efficacy

Preclinical evaluation of this compound in glioblastoma cell lines has consistently demonstrated its potent anti-tumor activity. Studies have shown that this compound effectively inhibits cell proliferation, induces cell cycle arrest, and promotes apoptosis across a panel of human GBM cell lines.[8][9]

Quantitative Data Summary: In Vitro Studies

| Cell Line | Assay Type | Endpoint | Result | Reference |

| A172, SHG44, T98G | CCK-8 Assay | Cell Viability | Dose- and time-dependent decrease in viability.[8] | [8] |

| P3, U87 | MTS Assay | IC50 | Dose-dependent inhibition of cell growth.[10] | [10] |

| P3, U87 | BrdU Incorporation | Cell Proliferation | Dose-dependent reduction in BrdU positive cells.[10] | [10] |

| P3, U87 | Annexin V Staining | Apoptosis | Dose-dependent increase in Annexin V positive cells.[10] | [10] |

| A172, SHG44, T98G | Flow Cytometry | Cell Cycle | This compound alone induced G1 phase arrest.[8] | [8] |

| U87MG, LN229, T98G | Western Blot | Protein Phosphorylation | Inhibition of p-Akt (S473), p-S6K1, p-S6, and p-4EBP1.[5] | [5] |

| A172, SHG44, T98G | Transwell Assay | Migration & Invasion | Attenuated cell migration and invasion.[8][11] | [8][11] |

Experimental Protocols: Key In Vitro Assays

-

Cell Viability (MTS/CCK-8 Assay):

-

Glioblastoma cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are then treated with varying concentrations of this compound or DMSO (vehicle control) for specified time periods (e.g., 24, 48, 72 hours).

-

Following treatment, a solution containing MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or CCK-8 (Cell Counting Kit-8) is added to each well.

-

Plates are incubated for 1-4 hours to allow for the conversion of the tetrazolium salt into a colored formazan product by metabolically active cells.

-

The absorbance is measured using a microplate reader at a specific wavelength (e.g., 490 nm for MTS, 450 nm for CCK-8). Cell viability is calculated as a percentage relative to the control group.[8][9]

-

-

Apoptosis Assay (Annexin V Staining):

-

Cells are treated with this compound for a defined period (e.g., 72 hours).

-

Both floating and adherent cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

-

Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

-

After a 15-minute incubation in the dark at room temperature, the samples are analyzed by flow cytometry.

-

Annexin V-positive/PI-negative cells are identified as early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.[9][10]

-

-

Western Blot Analysis:

-

Cells are treated with this compound, then lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA protein assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-Akt, total Akt, p-S6, total S6, Bcl-2, p27).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1][9]

-

In Vivo Efficacy

The anti-tumor effects of this compound have been evaluated in orthotopic xenograft models of glioblastoma, where human GBM cells are implanted into the brains of immunocompromised rodents. These studies provide crucial insights into the drug's ability to cross the blood-brain barrier, its therapeutic efficacy in a more realistic tumor microenvironment, and its potential toxicities.

Quantitative Data Summary: In Vivo Studies

| Animal Model | GBM Cell Line | Treatment | Key Findings | Reference |

| Nude Rats | U87MG | This compound (oral) + TMZ + RT | Inhibited tumor growth and prolonged survival compared to TMZ+RT alone.[8][11] | [8][11] |

| Nude Mice | U87MG | This compound (25 mg/kg or 45 mg/kg) | Extended median survival by 7 and 14 days, respectively. Reduced tumor volume.[5] | [5] |

| Nude Rats & NOD/SCID Mice | P3, U87 | This compound | No survival benefit or inhibition of tumor growth was observed. Significant toxicity was noted.[9] | [9] |

Results from in vivo studies have been mixed. While some studies demonstrated a significant survival benefit and reduction in tumor growth, particularly when combined with standard therapies, others reported a lack of efficacy and considerable toxicity.[5][8][9] Observed side effects in animal models included elevated blood glucose, increased liver enzymes (ALT), diarrhea, hair loss, and skin rash, which have also been concerns in clinical trials for other cancers.[3][9]

Experimental Protocols: Orthotopic Xenograft Model

-

Cell Preparation: Human glioblastoma cells (e.g., U87MG) are cultured, harvested, and resuspended in a sterile medium like PBS at a specific concentration (e.g., 1 x 10^5 cells in 5 µL).

-

Animal Surgery: Immunocompromised mice or rats are anesthetized. A small burr hole is drilled into the skull at precise stereotactic coordinates corresponding to the desired brain region (e.g., the striatum).

-

Intracranial Injection: The cell suspension is slowly injected into the brain parenchyma using a Hamilton syringe. The burr hole is then sealed with bone wax, and the scalp is sutured.

-

Drug Administration: After a recovery period and confirmation of tumor establishment (often via MRI), treatment begins. This compound is typically administered orally via gavage at a specified dose and schedule (e.g., 45 mg/kg, daily).[5][8]

-

Monitoring and Endpoint: Tumor growth is monitored non-invasively using techniques like MRI.[8] The primary endpoint is typically animal survival, with secondary endpoints including tumor volume and analysis of excised tumor tissue for target modulation (e.g., p-Akt levels).[5]

Combination Therapies and Radiosensitization

Given the complexity of glioblastoma, combination therapy is considered essential. This compound has been extensively studied in combination with the standard-of-care for GBM: temozolomide (TMZ) and radiotherapy (RT).

-

This compound with TMZ and RT: In vitro, the triple combination of this compound, TMZ, and RT resulted in significantly enhanced inhibition of cell viability, migration, and invasion compared to any treatment alone or dual combinations.[8] This combination also led to a more profound pro-apoptotic effect.[8][11] In vivo, this triple therapy significantly inhibited tumor growth and prolonged the survival of tumor-bearing rats.[8][12] The mechanism for this synergy is multifactorial, involving enhanced apoptosis (via Bcl-2 downregulation) and cell cycle arrest (prolonged G2/M stagnation).[8]

-

This compound as a Radiosensitizer: A key finding is this compound's ability to function as a DNA damage response (DDR) inhibitor. By inhibiting DNA-PKcs and ATM, this compound prevents the efficient repair of DNA double-strand breaks caused by radiation.[6] This leads to a greater burden of lethal DNA damage in tumor cells, resulting in striking radiosensitization and prolonged survival in brain tumor-bearing mice.[6][7]

Challenges and Future Directions

Despite promising preclinical data, the journey of this compound toward clinical application in glioblastoma is fraught with challenges.

-

Toxicity: Systemic administration of this compound has been associated with significant side effects in both animal models and human clinical trials for other cancers.[3][9] These toxicities limit the achievable therapeutic window.

-

Blood-Brain Barrier (BBB) Penetration: While some studies suggest this compound can cross the BBB, its concentration in brain tumor tissue may not be sufficient for sustained target inhibition, especially in the context of an intact BBB in non-enhancing tumor regions.[8]

-

Inconsistent Efficacy: The discrepancy in in vivo results, with some studies showing efficacy and others not, highlights potential dependencies on the specific GBM model used, dosing schedules, or other experimental variables.[5][8][9]

Future research should focus on developing strategies to mitigate these challenges. This could include the use of advanced drug delivery systems (e.g., nanoparticles) to specifically target the tumor and reduce systemic exposure, the identification of predictive biomarkers to select patients most likely to respond, and the rational design of combination therapies that can overcome intrinsic and acquired resistance.

Conclusion

Preclinical studies have established this compound as a potent dual PI3K/mTOR inhibitor with significant anti-tumor activity against glioblastoma models. Its ability to inhibit cell growth, induce apoptosis, and, notably, sensitize tumor cells to radiation by impairing DNA damage repair, underscores its therapeutic potential.[5][6][8] However, the translation of these findings into clinical benefit is hampered by challenges related to toxicity and drug delivery. The preclinical data provide a strong foundation for further investigation, emphasizing the need for innovative approaches to harness the power of PI3K/mTOR inhibition while improving the therapeutic index for patients with this devastating disease.

References

- 1. Enhanced efficacy of histone deacetylase inhibitor panobinostat combined with dual PI3K/mTOR inhibitor BEZ235 against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PI3K/Akt/mTOR signaling pathway and targeted therapy for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Facebook [cancer.gov]

- 5. NVP-BEZ235, A Novel Dual PI3K/mTOR Inhibitor, Elicits Multifaceted Antitumor Activities in Human Gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Inhibition of DNA Double-Strand Break Repair by the Dual PI3K/mTOR Inhibitor NVP-BEZ235 as a Strategy for Radiosensitization of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The dual PI3K/mTOR inhibitor this compound elicits anti-tumor activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound (NVP-BEZ235) toxicity in murine brain tumour models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The dual PI3K/mTOR inhibitor this compound elicits anti-tumor activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. oncotarget.com [oncotarget.com]

Dactolisib as a PIKK Inhibitor: A Technical Guide for Researchers

Introduction

Dactolisib, also known by its developmental codes BEZ235 and NVP-BEZ235, is a synthetic, orally bioavailable imidazoquinoline derivative. While initially engineered and extensively profiled as a dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), subsequent research has broadened its known mechanism of action.[1][2][3] A pivotal discovery identified this compound as a potent inhibitor of the PI3K-like kinase (PIKK) family, which includes central regulators of the DNA Damage Response (DDR): Ataxia Telangiectasia and Rad3-related (ATR), Ataxia-Telangiectasia Mutated (ATM), and the DNA-dependent protein kinase catalytic subunit (DNA-PKcs).[4][5] This guide provides an in-depth technical overview of this compound's function as an inhibitor of these critical DDR kinases, with a primary focus on ATR.

Mechanism of Action: Broad Inhibition of the DNA Damage Response Pathway

This compound exerts a significant anti-tumor effect by concurrently targeting two major cellular signaling networks: the PI3K/mTOR pathway and the DNA Damage Response pathway. Its action on the DDR is mediated through the direct inhibition of the PIKK family of protein kinases. These kinases are essential for detecting DNA lesions and initiating a cascade of signaling events that lead to cellular responses such as cell cycle arrest, DNA repair, or, in cases of irreparable damage, apoptosis.[6]

By inhibiting ATR, ATM, and DNA-PKcs, this compound disrupts the cellular machinery that maintains genomic integrity. This disruption can be particularly detrimental to cancer cells, which often have a high level of replicative stress and rely on the DDR for survival. Consequently, this compound can sensitize cancer cells to the effects of DNA-damaging agents and radiation therapy.[7] The inhibition of ATR is especially noteworthy, as ATR is the principal kinase activated in response to replicative stress, a hallmark of many cancers.[4][8]

Quantitative Data: Inhibitory Profile of this compound

The inhibitory potency of this compound against its various kinase targets has been quantified using a range of biochemical and cellular assays. The following table summarizes the key half-maximal inhibitory concentrations (IC50) reported in the literature.

| Target Kinase | IC50 (nM) | Assay Type |

| ATR | 21 | Cell-based (3T3TopBP1-ER cells) |

| ATM | Potent inhibitor | In vitro kinase assay[4] |

| DNA-PKcs | Potent inhibitor | In vitro kinase assay[4][5] |

| PI3K (p110α) | 4 | Cell-free |

| PI3K (p110γ) | 5 | Cell-free |

| PI3K (p110δ) | 7 | Cell-free |

| PI3K (p110β) | 75 | Cell-free |

| mTOR | 6 | Cell-free (p70S6K) |

Experimental Protocols

To facilitate further research into the activity of this compound as a PIKK inhibitor, this section provides detailed, representative protocols for key experimental methodologies.

In Vitro Kinase Assay for ATM, ATR, and DNA-PKcs

This protocol outlines a method to determine the direct inhibitory effect of this compound on PIKK family kinases in a cell-free system.

1. Reagents and Materials:

-

Purified recombinant ATM, ATR, or DNA-PKcs enzyme.

-

Substrate: GST-p53 (for ATM/ATR) or a specific peptide substrate for DNA-PKcs.

-

Kinase Assay Buffer: 25 mM HEPES (pH 7.4), 10 mM MgCl2, 1 mM DTT.

-

[γ-32P]ATP.

-

This compound stock solution (in DMSO).

-

P81 phosphocellulose paper.

-

Phosphoric acid wash buffer.

-

Scintillation counter.

2. Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

In a microcentrifuge tube, combine the kinase, substrate, and this compound at various concentrations.

-

Initiate the kinase reaction by adding [γ-32P]ATP.

-